iNOS Isoform Selectivity: 23-Fold Preference Over nNOS and >345-Fold Over eNOS
N-Cyclohexyl-1,8-naphthyridin-2-amine demonstrates marked selectivity for the inducible nitric oxide synthase (iNOS) isoform over the neuronal (nNOS) and endothelial (eNOS) isoforms. In a cellular assay using HEK293 cells expressing each human NOS isoform, the compound inhibited iNOS with an EC50 of 290 nM, whereas inhibition of nNOS required an EC50 of 6.80 × 10³ nM, and inhibition of eNOS showed an EC50 >1.00 × 10⁵ nM [1]. This translates to a 23-fold selectivity for iNOS over nNOS and >345-fold selectivity over eNOS.
| Evidence Dimension | Inhibition of nitric oxide production (EC50) |
|---|---|
| Target Compound Data | iNOS EC50 = 290 nM |
| Comparator Or Baseline | nNOS EC50 = 6.80 × 10³ nM; eNOS EC50 >1.00 × 10⁵ nM |
| Quantified Difference | 23-fold (iNOS vs nNOS); >345-fold (iNOS vs eNOS) |
| Conditions | HEK293 cells expressing human iNOS, nNOS, or eNOS; nitric oxide production measured after 18-24 hours using 2,3-diaminonaphthalene fluorescence assay |
Why This Matters
iNOS-selective inhibitors are sought after for inflammatory diseases to avoid cardiovascular and neurological side effects associated with eNOS and nNOS inhibition; this quantitative selectivity profile justifies selection over non-selective NOS inhibitors or analogs lacking this data.
- [1] BindingDB Entry BDBM50348731. N-Cyclohexyl-1,8-naphthyridin-2-amine binding data for human NOS isoforms (iNOS, nNOS, eNOS). View Source
